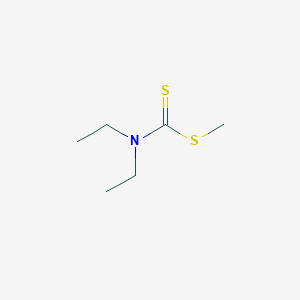
Fenbendazole sulfone
Overview
Description
Fenbendazole sulfone is a metabolite of fenbendazole, a benzimidazole anthelmintic widely used to treat parasitic infections in animals. This compound is known for its broad-spectrum antiparasitic activity and is used in veterinary medicine to combat gastrointestinal parasites such as roundworms, hookworms, and whipworms .
Scientific Research Applications
Fenbendazole sulfone has several scientific research applications:
Mechanism of Action
Target of Action
Fenbendazole sulfone, a minor metabolite of the anthelmintic fenbendazole, forms through fenbendazole oxidation to oxfendazole, then to sulfone . The primary targets of this compound are the microtubules in the cells of parasites .
Mode of Action
This compound works by binding to tubulin, a protein that is part of the microtubules in the cells of parasites . This binding disrupts the microtubules’ formation and function, leading to the parasites’ inability to absorb nutrients . This mode of action makes this compound effective against both adult and larval stages of many parasitic worms .
Biochemical Pathways
This compound selectively blocks the synthesis of microtubules by binding to β-tubulin . This action stops the polymerization of tubulin dimers in parasite cells, leading to their death . It also exhibits similar effects against tumor cells .
Pharmacokinetics
Fenbendazole is only partly absorbed from the intestine and reaches maximum plasma concentration in dogs 4 - 9 hours after oral administration . Fenbendazole and its metabolites are distributed throughout the body but highest concentrations are found in the liver . The major oxidative metabolite is fenbendazole sulfoxide which is further metabolized to form this compound . Fenbendazole and its metabolites are predominantly excreted via the feces .
Result of Action
The molecular and cellular effects of this compound’s action result in the eventual death of the parasites . It disrupts the microtubules’ formation and function, leading to the parasites’ inability to absorb nutrients . This mode of action makes this compound effective against both adult and larval stages of many parasitic worms .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Fenbendazole Sulfone interacts with various enzymes and proteins in biochemical reactions. It is formed through the oxidation of Fenbendazole, indicating its interaction with oxidative enzymes .
Cellular Effects
Fenbendazole, from which this compound is derived, has been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known to be a metabolite of Fenbendazole, which suggests that it may share some of Fenbendazole’s mechanisms of action .
Dosage Effects in Animal Models
Fenbendazole, from which this compound is derived, has been shown to be effective at treating parasitic infections in fish at a dosage of 50 mg/kg for 3 days .
Metabolic Pathways
This compound is involved in the metabolic pathways of Fenbendazole. Fenbendazole is metabolized to oxfendazole, which is further oxidized to form this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenbendazole sulfone can be synthesized through the oxidation of fenbendazole. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to achieve the desired sulfone derivative .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from fenbendazole. The process includes nitration, condensation, amination, reduction, and ring-closure reactions. The use of meta-dichlorobenzene as a starting material has been explored to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Fenbendazole sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of fenbendazole to this compound using oxidizing agents.
Reduction: Reduction of this compound to its corresponding sulfide.
Substitution: Reactions involving the replacement of functional groups on the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, methanol, water.
Major Products:
Oxidation: this compound.
Reduction: Fenbendazole sulfide.
Comparison with Similar Compounds
Albendazole: Another benzimidazole anthelmintic with a similar mechanism of action but different metabolic pathways.
Mebendazole: Similar to fenbendazole but with a broader spectrum of activity against various parasites.
Oxfendazole: A metabolite of fenbendazole with enhanced anthelmintic activity.
Uniqueness: Fenbendazole sulfone is unique due to its specific metabolic pathway and its potential anticancer properties, which are not as prominent in other similar compounds .
Properties
IUPAC Name |
methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDGCOOJPIAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968870 | |
| Record name | Oxfendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54029-20-8 | |
| Record name | Oxfendazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxfendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenbendazole sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXFENDAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQM8UA6SPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















